
N-(2-tosylaminobenzylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tosylaminobenzylidene)aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a tosyl group attached to the nitrogen atom of an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosylaminobenzylidene)aniline typically involves the condensation reaction between 2-tosylaminobenzaldehyde and aniline. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-tosylaminobenzaldehyde+aniline→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
化学反应分析
Types of Reactions
N-(2-tosylaminobenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the original amine and aldehyde.
科学研究应用
N-(2-tosylaminobenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(2-tosylaminobenzylidene)aniline involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the presence of the tosyl group, which enhances the compound’s binding affinity. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
相似化合物的比较
Similar Compounds
N-benzylideneaniline: Similar in structure but lacks the tosyl group.
N-(2-tosylaminoethyl)aniline: Contains an ethyl linker instead of a direct bond.
N-(2-tosylaminophenyl)aniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
N-(2-tosylaminobenzylidene)aniline is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.
属性
分子式 |
C20H18N2O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(phenyliminomethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O2S/c1-16-11-13-19(14-12-16)25(23,24)22-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h2-15,22H,1H3 |
InChI 键 |
WLSCTGNIHVFNRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


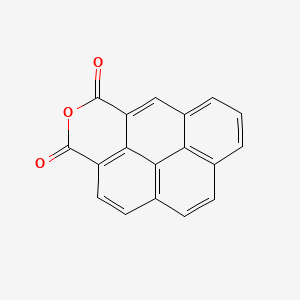
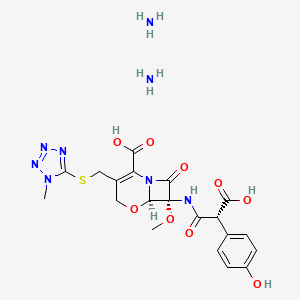
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
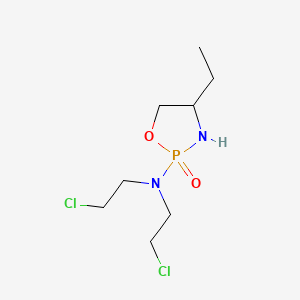
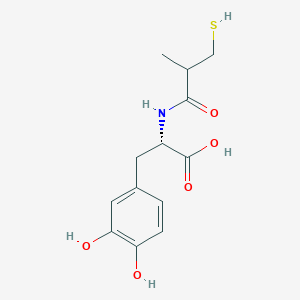
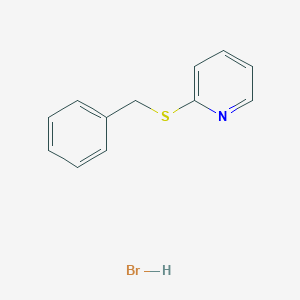
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
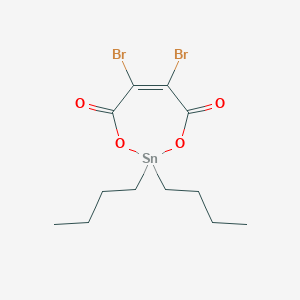


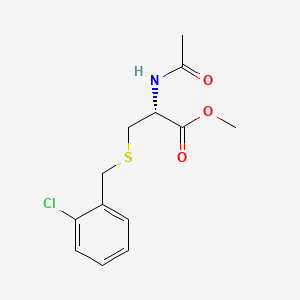
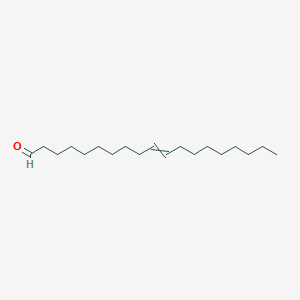
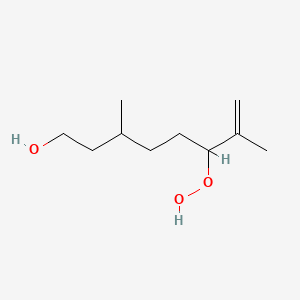
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
